Pyrazino[2,3-g]quinoxaline-5,10-dione
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Overview
Description
Pyrazino[2,3-g]quinoxaline-5,10-dione is a nitrogen-containing heterocyclic compound with the molecular formula C10H4N4O2. This compound is known for its unique structural features, which include a fused ring system that combines pyrazine and quinoxaline moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazino[2,3-g]quinoxaline-5,10-dione typically involves the condensation of tetraaminobenzoquinone with bis(triisopropylsilyl)hexadiyne-2,3-dione. This reaction yields 2,3,7,8-tetrakis(triisopropylsilylethynyl)this compound. The reaction is carried out under anhydrous conditions, and the product is obtained in a yield of approximately 62% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Pyrazino[2,3-g]quinoxaline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone analogues.
Substitution: The compound can participate in substitution reactions, where functional groups are introduced to the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone analogues.
Substitution: Various substituted pyrazino[2,3-g]quinoxaline derivatives.
Scientific Research Applications
Pyrazino[2,3-g]quinoxaline-5,10-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrazino[2,3-g]quinoxaline-5,10-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, influencing cellular processes.
Pathways Involved: It affects electron transport chains and redox reactions, contributing to its role in photodynamic therapy and semiconductor applications
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: Known for its greater charge delocalization and chemical stability.
Naphthoquinone: Exhibits similar redox properties and is used in various industrial applications.
Uniqueness
Pyrazino[2,3-g]quinoxaline-5,10-dione stands out due to its fused heteroaromatic ring system, which imparts unique electronic properties and enhances its stability. This makes it particularly suitable for applications in organic electronics and photodynamic therapy .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structural features and chemical properties make it a valuable component in research and industrial applications. Continued exploration of its synthesis, reactions, and applications will likely yield further insights and innovations.
Properties
Molecular Formula |
C10H4N4O2 |
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Molecular Weight |
212.16 g/mol |
IUPAC Name |
pyrazino[2,3-g]quinoxaline-5,10-dione |
InChI |
InChI=1S/C10H4N4O2/c15-9-5-6(12-2-1-11-5)10(16)8-7(9)13-3-4-14-8/h1-4H |
InChI Key |
MCDLMKSICPMXGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)C3=NC=CN=C3C2=O |
Origin of Product |
United States |
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